Cas no 90076-67-8 (Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1))

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) is a fluorinated sulfonamide derivative with a potassium counterion. This compound is characterized by its high thermal and chemical stability due to the presence of multiple trifluoromethyl groups, which enhance its resistance to degradation. The potassium salt form improves solubility in polar solvents, making it suitable for applications in organic synthesis and specialty chemical formulations. Its strong electron-withdrawing properties make it a potential candidate for use in electrolytes, catalysts, or as an intermediate in pharmaceutical and agrochemical research. The compound’s robust structure ensures consistent performance under demanding conditions.
Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) structure
90076-67-8 structure
Product Name:Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1)
CAS No:90076-67-8
MF:C2HF6KNO4S2
MW:320.252360105515
MDL:MFCD06200829
CID:803577
PubChem ID:329766967
Update Time:2025-06-08

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1)
    • POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE
    • Potassium Bis(trifluoromethanesulfonyl)imide
    • POTASSIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE
    • Potassium bistrifluoromethanesulfonylamide
    • Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (9CI)
    • Bis[(trifluoromethyl)sulfonyl]imide potassium salt
    • EF-N 112
    • Potassium bis(perfluoromethanesulfonyl)imide
    • Potassium bis(trifluoromethane)sulfonimide
    • Potassium bis(trifluorosulfonyl)imide
    • potassium bis(trifluoromethylsulfonyl)amide
    • Potassium trifluoromethanesulfonimide
    • E75923
    • POTASSIUM BISTRIFLYLIMIDE ANION
    • potassium bis(trifluoromethanesulfonyl)amide
    • MFCD06200829
    • 90076-67-8
    • CS-0106822
    • KTFSI
    • SCHEMBL878391
    • Potassium(I) Bis(trifluoromethanesulfonyl)imide 99.5%
    • B2543
    • Potassium trifluoromethanesulfonimide, 97%
    • Potassium Bis[(trifluoromethyl)sulfonyl]amide
    • potassium;bis(trifluoromethylsulfonyl)azanide
    • POTASSIUMBIS(TRIFLUOROMETHANESULFONYL)IMIDE
    • SY078191
    • potassium bis[(trifluoromethyl)sulfonyl]imide
    • MDL: MFCD06200829
    • Inchi: 1S/C2HF6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H;
    • InChI Key: OICOJJVQPYYMGP-UHFFFAOYSA-N
    • SMILES: [K].O=S(C(F)(F)F)(NS(C(F)(F)F)(=O)=O)=O

Computed Properties

  • Exact Mass: 318.88100
  • Monoisotopic Mass: 318.88100029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86Ų

Experimental Properties

  • Density: 2.12 g/cm3
  • Melting Point: 198-203 °C
  • Water Partition Coefficient: It is soluble in water. 10 mg/mL.
  • Stability/Shelf Life: hygroscopic
  • PSA: 88.28000
  • LogP: 2.61350
  • Sensitiveness: Moisture Sensitive

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 1759 8 / PGII
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C
  • HazardClass:8

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Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  2 h, rt
Reference
Process for preparation of bis(trifluoromethylsulfonyl)imide metal salts
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
Gas dehumidification over supported nicotine-based ionic liquid membranes: Effect of alkyl chain length and ether group presence
Vroulias, D. ; Dracopoulos, V.; Ioannides, T., Journal of Membrane Science, 2023, 684,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
Reference
Molecular design principles of ionic liquids with a sulfonyl fluoride moiety
Siegel, David J.; Anderson, Grace I.; Cyr, Noah; Lambrecht, Daniel S.; Zeller, Matthias; et al, New Journal of Chemistry, 2021, 45(5), 2443-2452

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
Reference
From gene delivery agents to ionic liquids: The impacts of cation structure and anion identity on liquefaction
Burton, Rachel D.; Siegel, David J.; Muller, Joseph E. II; Regner, Matthew; Sheng, Yinghong; et al, Journal of Molecular Liquids, 2019, 296,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water
Reference
Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide
Xue, Lixin; Padgett, Clifford W.; DesMarteau, Darryl D.; Pennington, William T., Solid State Sciences, 2002, 4(11-12), 1535-1545

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  -40 °C; 12 h, rt
Reference
Isolation of Homo-/Mixed-Valence Ag12, Ag29, and Ag8 Clusters Stabilized by Cyclic Alkyl(amino) Carbene-Anchored Monoanionic Phosphorus Ligand
Nag, Ekta ; Battuluri, Sridhar ; Chandra Mondal, Kartik ; Roy, Sudipta, Chemistry - A European Journal, 2022, 28(64),

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol ;  8 h, rt
1.2 Reagents: Potassium hydroxide ;  overnight, rt
Reference
A simple access to metallic or onium bistrifluoromethanesulfonimide salts
Arvai, Roman; Toulgoat, Fabien; Langlois, Bernard R.; Sanchez, Jean-Yves; Medebielle, Maurice, Tetrahedron, 2009, 65(27), 5361-5368

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  pH 7.0
Reference
Thioether-functionalized picolinium ionic liquids: synthesis, physical properties and computational studies
Thigpen, A. Shay; Nestor, Stephen T.; O'Brien, Richard A.; Minkowicz, Samuel; Sheng, Yinghong; et al, New Journal of Chemistry, 2017, 41(4), 1625-1630

Production Method 9

Reaction Conditions
1.1 Solvents: Benzene ;  rt; 30 min, rt
Reference
Boraalkenes Made by a Hydroboration Route: Cycloaddition and B:C Bond Cleavage Reactions
Jie, Xiaoming ; Chen, Chaohuang ; Daniliuc, Constantin G.; Kehr, Gerald ; Erker, Gerhard, Angewandte Chemie, 2023, 62(4),

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Raw materials

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Preparation Products

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) Suppliers

Amadis Chemical Company Limited
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(CAS:90076-67-8)Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1)
Order Number:A1053415
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:37
Price ($):247.0
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Additional information on Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1)

Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) (CAS No. 90076-67-8): An Overview

Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) (CAS No. 90076-67-8) is a specialized compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, often referred to as TFMS-K for brevity, is a potassium salt of a trifluoromethanesulfonamide derivative. Its unique chemical structure and properties make it a valuable reagent in various synthetic processes and biological applications.

The chemical formula of Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) is C4H2F7KNO4S2. The compound features a central trifluoromethanesulfonyl group attached to a methanesulfonamide moiety, with the entire structure being balanced by a potassium ion. This combination imparts specific reactivity and solubility characteristics that are advantageous in both laboratory and industrial settings.

In recent years, TFMS-K has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. One of the key areas of interest is its use as a fluorinating agent. Fluorine atoms are known to significantly alter the properties of organic molecules, often enhancing their stability and biological activity. TFMS-K provides a convenient and efficient means to introduce fluorine atoms into complex molecular frameworks, making it an essential tool in the development of new pharmaceuticals and materials.

Another notable application of Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) is in the synthesis of trifluoromethylated compounds. Trifluoromethyl groups are highly valued in drug design due to their ability to improve metabolic stability and bioavailability. Research has shown that TFMS-K can effectively facilitate the introduction of trifluoromethyl groups into a wide range of substrates, including alcohols, amines, and carboxylic acids. This versatility makes it an indispensable reagent in the arsenal of synthetic chemists.

Beyond its synthetic utility, TFMS-K has also been explored for its potential biological activities. Studies have indicated that compounds derived from TFMS-K exhibit promising pharmacological properties. For instance, certain trifluoromethylated derivatives have shown potent anti-inflammatory and anticancer activities. These findings have sparked interest in further investigating the therapeutic potential of TFMS-K-derived compounds for the treatment of various diseases.

In addition to its direct applications in drug development, Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) is also used as an intermediate in the synthesis of other important chemicals. Its ability to participate in various chemical reactions makes it a valuable building block in the production of agrochemicals, polymers, and other industrial products. The compound's high purity and stability ensure consistent performance across different synthetic pathways.

The safety and handling of TFMS-K are important considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

In conclusion, Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1) (CAS No. 90076-67-8) is a multifaceted compound with significant implications for both research and industry. Its unique chemical properties make it an invaluable reagent in organic synthesis and medicinal chemistry. As ongoing research continues to uncover new applications and benefits of this compound, its importance in the scientific community is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:90076-67-8)Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, potassium salt (1:1)
A1053415
Purity:99%
Quantity:25g
Price ($):247.0
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